Ioxaglate meglumine

Description

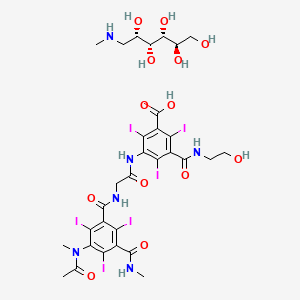

Structure

3D Structure of Parent

Properties

CAS No. |

59018-13-2 |

|---|---|

Molecular Formula |

C31H38I6N6O13 |

Molecular Weight |

1464.1 g/mol |

IUPAC Name |

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

HUHDYASLFWQVOL-WZTVWXICSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |

Other CAS No. |

59018-13-2 |

Synonyms |

Hexabrix Ioxaglate Ioxaglate Meglumine Ioxaglate Sodium Ioxaglate, Methylglucamine Ioxaglic Acid Ioxaglic Acid Monosodium Salt Ioxaglic Acid, Calcium Salt (2:1) Meglumine, Ioxaglate Methylglucamine Ioxaglate P-286 (Contrast Media) P286 (Contrast Media) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ioxaglate Meglumine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ioxaglate meglumine (B1676163), a low-osmolarity ionic radiographic contrast agent. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of contrast media.

Introduction

Ioxaglate meglumine is the meglumine salt of ioxaglic acid.[1] It is an ionic, dimeric, water-soluble, and low-osmolality iodinated contrast agent used in various diagnostic imaging procedures, including angiography, venography, and computed tomography (CT).[1][2] The presence of six iodine atoms per molecule provides excellent X-ray attenuation, leading to enhanced visualization of vascular structures and organs.[3] This guide details the chemical synthesis of this compound and the analytical techniques for its characterization, crucial for ensuring its quality and performance in research settings.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of ioxaglic acid, which is then neutralized with meglumine to form the final salt. The overall synthesis workflow is depicted below.

Synthesis of Ioxaglic Acid

The synthesis of ioxaglic acid involves the preparation of two key intermediates derived from 5-aminoisophthalic acid, which are then coupled together.

2.1.1. Preparation of 5-Amino-2,4,6-triiodoisophthalic Acid

This intermediate is synthesized from 5-aminoisophthalic acid via an iodination reaction.

Experimental Protocol:

-

Dissolution: Dissolve 5-aminoisophthalic acid in an aqueous solution of sodium hydroxide.

-

Iodination: Add a solution of iodine monochloride (ICl) to the reaction mixture. The molar ratio of ICl to the amino compound should be approximately 3.3:1.0.

-

Reaction: Heat the mixture at 90°C for 3 hours.[4]

-

Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid. The reported yield for this step is approximately 76.2%.[4]

2.1.2. Synthesis of Ioxaglic Acid

Preparation of this compound

The final step is the formation of the meglumine salt of ioxaglic acid.

Experimental Protocol:

-

Dissolution: Suspend ioxaglic acid in a suitable solvent, such as purified water.

-

Neutralization: Add an equimolar amount of meglumine to the suspension with stirring. The reaction is a simple acid-base neutralization.

-

Isolation: The resulting this compound salt is highly water-soluble. The solution can be filtered to remove any particulates and then lyophilized or carefully evaporated to obtain the solid product. The pH of the final solution is typically adjusted to a range of 6.0 to 7.6.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₃₈I₆N₆O₁₃ |

| Molecular Weight | 1464.1 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Solubility | Highly soluble in water |

| Iodine Content | Approximately 52% by weight |

Spectroscopic and Chromatographic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Expected Data:

-

Molecular Ion: The exact mass of this compound is 1463.6765 g/mol .[6] In the negative ion mode, the deprotonated ioxaglic acid molecule [M-H]⁻ would be observed at an m/z corresponding to C₂₄H₂₀I₆N₅O₈⁻. In the positive ion mode, the meglumine cation and potentially adducts of the ioxaglate anion with cations would be observed.

-

Fragmentation: Fragmentation of the ioxaglic acid moiety would likely involve cleavage of the amide linkages and loss of side chains.[7]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid this compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 | O-H and N-H stretching (broad) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1700-1630 | C=O stretching (amide and carboxylic acid) |

| 1600-1450 | Aromatic C=C stretching |

| 1300-1000 | C-N and C-O stretching |

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol (for Meglumine moiety):

A suitable HPLC method for the determination of the meglumine component has been reported:[1]

-

Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase: An aqueous solution containing an ion-pairing reagent such as octane-1-sulfonic acid.

-

Detector: Refractive Index Detector (RID) or a Diode Array Detector (DAD).

A validated HPLC method for the intact this compound molecule would need to be developed, likely using a reversed-phase column with a buffered mobile phase and UV detection.

Mechanism of Action as a Radiocontrast Agent

The fundamental principle behind the use of iodinated contrast agents like this compound is the high atomic number of iodine, which allows for significant attenuation of X-rays.[8] This property enhances the contrast between the blood vessels or organs containing the agent and the surrounding tissues.

Upon intravenous injection, this compound is rapidly distributed throughout the extracellular fluid.[9] It does not cross the blood-brain barrier in normal tissue. The agent is excreted unchanged primarily by glomerular filtration in the kidneys.[9] The enhanced X-ray absorption by the iodine atoms in the ioxaglate molecule results in the opacification of the structures through which it passes, allowing for their detailed visualization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization data serve as a starting point for scientists and researchers working with this important diagnostic agent. Adherence to rigorous synthetic and analytical procedures is paramount to ensure the production of high-quality this compound suitable for research and development applications.

References

- 1. Ioxaglic acid - Wikipedia [en.wikipedia.org]

- 2. What is Ioxaglate sodium used for? [synapse.patsnap.com]

- 3. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alkalisci.com [alkalisci.com]

- 6. Ioxaglic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. radiopaedia.org [radiopaedia.org]

- 9. What is the mechanism of Ioxaglate sodium? [synapse.patsnap.com]

A Technical Guide to the Physicochemical Properties of Ioxaglate Meglumine for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglate meglumine (B1676163), a key component of the ionic, low-osmolality radiocontrast agent Hexabrix, has been a significant tool in diagnostic imaging.[1][2] As an iodinated contrast medium, its primary function is to opacify blood vessels and organs during X-ray-based examinations by absorbing X-rays, thereby enhancing the visibility of internal structures.[3][4] Ioxaglate is a mono-acid dimer, a structure that links two tri-iodinated benzene (B151609) rings.[5][6] This design is crucial as it provides six iodine atoms for every two dissociated ions in solution, resulting in a lower osmolality compared to older, high-osmolality monomeric agents.[2][7] This reduction in osmolality is associated with a lower incidence of adverse effects, making it a preferred option for various imaging procedures.[1] This technical guide provides an in-depth overview of the core physicochemical properties of ioxaglate meglumine, detailed experimental protocols for their measurement, and visualizations of its pharmacokinetic profile and the principles behind its low osmolality.

Physicochemical Data

The quantitative physicochemical properties of the commercially available solution containing this compound (39.3% w/v) and ioxaglate sodium (19.6% w/v), known as Hexabrix, are summarized below. This solution provides 320 mg/mL of organically bound iodine.[2]

| Property | Value | Temperature |

| Osmolality | ~600 mOsm/kg water | 37 °C |

| Osmolarity | ~460 mOsmol/L | Not Specified |

| Viscosity | 7.5 cP | 37 °C |

| 15.7 cP | 20 °C | |

| pH | 6.0 - 7.6 | Not Specified |

| Iodine Concentration | 320 mg/mL | Not Specified |

| Sodium Content | 3.48 mg/mL (0.15 mEq/mL) | Not Specified |

(Data sourced from Hexabrix FDA Label)[2][4]

Core Physicochemical Properties

Chemical Structure

This compound is the salt of ioxaglic acid and meglumine (N-methyl-D-glucamine).[3] Ioxaglic acid itself is a complex molecule featuring two tri-iodinated benzene rings linked together.[8]

-

Molecular Formula of this compound: C₃₁H₃₈I₆N₆O₁₃[3]

-

Molecular Weight of this compound: 1464.1 g/mol [8]

The presence of six iodine atoms per molecule is fundamental to its efficacy as a contrast agent, as iodine's high atomic number allows for significant X-ray attenuation.[1]

Osmolality and Viscosity

Ioxaglate is classified as a low-osmolality contrast medium (LOCM).[7] While still hypertonic relative to blood plasma (~290 mOsm/kg), its osmolality is significantly lower than that of high-osmolality contrast media (HOCM), which are typically ionic monomers.[1][7] This reduced osmolality mitigates osmotic effects such as fluid shifts and discomfort for the patient.[1]

Viscosity, or the resistance to flow, is another critical parameter, particularly for the injection process. The viscosity of ioxaglate solutions is temperature-dependent, decreasing as the temperature rises.[2] Pre-warming contrast media to body temperature is a common practice to lower viscosity, facilitating easier injection.[7]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of an this compound-based contrast agent solution.

Viscosity Determination

Principle: The viscosity of the solution is determined by measuring its resistance to flow under controlled conditions. Rotational viscometry is a standard method for this application.

Apparatus:

-

Rotational viscometer (e.g., cone-on-plate or concentric cylinder type)

-

Temperature-controlled water bath or Peltier system for the viscometer

-

Calibrated thermometer

-

Volumetric pipettes and appropriate glassware

Procedure:

-

Calibration: Calibrate the viscometer according to the manufacturer's instructions using certified viscosity standards.

-

Temperature Control: Set the temperature control system to the desired temperature (e.g., 20 °C and 37 °C) and allow it to equilibrate.

-

Sample Loading: Load the precise volume of the this compound solution into the viscometer's sample holder.

-

Measurement: Initiate the rotation of the spindle at a defined shear rate. Allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

-

Replication: Repeat the measurement at least three times for each temperature and calculate the mean value.

Caption: Workflow for determining the viscosity of this compound solution.

Osmolality Measurement

Principle: The osmolality of a solution is determined by measuring its freezing point depression, which is directly proportional to the total concentration of all dissolved particles.

Apparatus:

-

Freezing-point depression osmometer

-

Micro-sample tubes

-

Calibrated micropipette

-

Osmolality standards (e.g., 100, 400, 1000 mOsm/kg)

Procedure:

-

Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the sample.

-

Sample Preparation: Pipette a small, precise volume (typically in the microliter range) of the this compound solution into a sample tube.

-

Measurement: Place the sample tube into the osmometer's measurement chamber. The instrument will supercool the sample and then induce freezing.

-

Data Recording: The osmometer measures the freezing point and automatically converts it to an osmolality value (mOsm/kg H₂O). Record the result.

-

Replication: Perform the measurement in triplicate and calculate the average value.

pH Determination

Principle: The pH of the solution is measured potentiometrically using a calibrated pH meter and electrode system, following USP <791> guidelines.

Apparatus:

-

Calibrated pH meter with a resolution of at least 0.01 pH units

-

Combination pH electrode

-

Automatic Temperature Compensation (ATC) probe

-

Standard pH buffers (e.g., pH 4.0, 7.0, 10.0), traceable to NIST

-

Beakers and a magnetic stirrer

Procedure:

-

Calibration: Perform a two- or three-point calibration of the pH meter using standard buffers that bracket the expected pH range of the sample (6.0 - 7.6).

-

Sample Preparation: Place an adequate volume of the this compound solution into a clean beaker with a magnetic stir bar.

-

Measurement: Immerse the pH electrode and ATC probe into the solution. Allow the solution to stir gently.

-

Data Recording: Wait for the pH reading on the meter to stabilize, then record the value.

-

Cleaning: Thoroughly rinse the electrode with deionized water before and after each measurement.

Density / Specific Gravity Determination

Principle: Density is the mass per unit volume of a substance. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water). This can be determined using a pycnometer or a digital density meter, as per USP <841>.[9]

Apparatus:

-

Pycnometer (specific gravity bottle) or a digital densitometer

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled water bath set to 25 °C

-

Deionized water

Procedure (using a pycnometer):

-

Tare Weight: Carefully clean, dry, and weigh the empty pycnometer.

-

Water Weight: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in the 25 °C water bath to equilibrate. Adjust the volume to the calibration mark, dry the exterior, and weigh it.

-

Sample Weight: Empty and dry the pycnometer. Fill it with the this compound solution, equilibrate to 25 °C, adjust the volume, dry the exterior, and weigh it.

-

Calculation:

-

Weight of water = (Weight of water-filled pycnometer) - (Weight of empty pycnometer)

-

Weight of sample = (Weight of sample-filled pycnometer) - (Weight of empty pycnometer)

-

Specific Gravity (25°C/25°C) = Weight of sample / Weight of water

-

Density (g/mL) can be calculated by multiplying the specific gravity by the density of water at 25 °C (~0.99704 g/mL).

-

Visualizations

Pharmacokinetic Pathway

Following intravenous administration, ioxaglate exhibits pharmacokinetics that are best described by a two-compartment model.[4][10] This involves a rapid initial distribution phase from the central compartment (plasma) to the peripheral compartment (extracellular fluid), followed by a slower elimination phase primarily through the kidneys.[4][11]

Caption: Pharmacokinetic pathway of ioxaglate after intravenous administration.

Principle of Low Osmolality

The low osmolality of ioxaglate is a direct consequence of its ionic dimeric structure. Compared to an ionic monomeric contrast agent, which dissociates into two particles for every three iodine atoms, the ioxaglate dimer provides six iodine atoms for the same two dissociated particles (anion and cation). This higher ratio of iodine atoms to osmotic particles is the key to achieving lower osmolality at an equivalent iodine concentration.[7][12]

Caption: Comparison of particle dissociation for ionic monomer and dimer contrast agents.

References

- 1. Contrast media | Radiology Key [radiologykey.com]

- 2. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Meglumine ioxaglate | C31H38I6N6O13 | CID 20055342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. radiology.wisc.edu [radiology.wisc.edu]

- 6. Contrast Media: Are There Differences in Nephrotoxicity among Contrast Media? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular Contrast Media in Perfusion Imaging | Radiology Key [radiologykey.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. US Pharmacopeia <841> Specific Gravity | Anton Paar Wiki [wiki.anton-paar.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Pharmacokinetic study of ioxaglate, a low osmolality contrast medium, in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eradimaging.com [eradimaging.com]

Early developmental studies and discovery of ioxaglate meglumine

An In-depth Technical Guide to the Early Developmental Studies and Discovery of Ioxaglate Meglumine (B1676163)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxaglate meglumine, a key component of the contrast agent Hexabrix®, represents a significant milestone in the development of safer radiographic imaging agents. As a first-generation low-osmolar ionic contrast medium, its discovery and development were driven by the need to mitigate the adverse effects associated with high-osmolar contrast media (HOCM). This technical guide details the early developmental studies of this compound, from its chemical synthesis and physicochemical properties to its preclinical and clinical evaluation. It provides an in-depth look at the experimental protocols that established its improved safety profile and diagnostic efficacy, offering valuable insights for professionals in drug development and medical imaging research.

Introduction: The Need for Low-Osmolality Contrast Media

The development of iodinated contrast media revolutionized medical imaging in the 1950s, allowing for the visualization of internal body structures.[1] However, the first generation of these agents, known as high-osmolality contrast media (HOCM), were associated with a range of adverse effects, including pain, a sensation of heat upon injection, and hemodynamic disturbances.[2][3] These effects were primarily attributed to their high osmolality, which is the concentration of molecules in a solution.[3][4] This created a clear clinical need for agents with lower osmolality that could reduce patient discomfort and the risk of complications while maintaining excellent image quality. In response to this need, Guerbet, a French pharmaceutical company with a long history in contrast media development, synthesized ioxaglic acid in 1975.[1][5][6] As a mono-acid dimer, its salts—this compound and ioxaglate sodium—provided a solution with approximately one-third the osmolality of HOCM at equivalent iodine concentrations, marking a significant advancement in the field.[3]

Discovery and Chemical Synthesis

Ioxaglic acid is a complex organoiodine compound, specifically a benzenedicarboxamide.[1] The core innovation behind ioxaglate was the creation of a dimer structure, where two tri-iodinated benzene (B151609) rings are linked together. This design effectively delivers six iodine atoms for every two dissociated ions in solution, a significant improvement over the 3:2 ratio of HOCM.[7] This "6:2" structure is the key to its reduced osmolality. The final formulation, commercially known as Hexabrix®, is a sterile aqueous solution containing a mixture of this compound and ioxaglate sodium.[7][8] The meglumine and sodium salts enhance the solubility and stability of the ioxaglic acid.[9][10]

The relationship between the core components is visualized below.

References

- 1. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of contrast media on cranial vessels. Comparison of diatrizoate, ioxaglate, iohexol, mannitol, and NaCl on rabbit basilar and ear arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ioxaglic acid - Wikipedia [en.wikipedia.org]

- 5. Guerbet history and future | Guerbet [guerbet.com]

- 6. Guerbet history and future | Guerbet [uk.guerbet.com]

- 7. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Meglumine ioxaglate | C31H38I6N6O13 | CID 20055342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ioxaglate Sodium | C24H20I6N5NaO8 | CID 23688359 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of X-ray Attenuation by Ioxaglate Meglumine in Biological Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which ioxaglate meglumine (B1676163), a key component of the ionic, low-osmolality radiographic contrast agent Hexabrix, attenuates X-rays in biological tissues. The primary focus is on the physicochemical principles governing this attenuation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Introduction to Ioxaglate Meglumine

This compound is the meglumine salt of ioxaglic acid. It is a second-generation, low-osmolality, ionic, dimeric, water-soluble, tri-iodinated contrast agent.[1][2] Historically, it has been a principal component of the contrast medium Hexabrix, which also contains ioxaglate sodium.[1][3][4] The presence of six iodine atoms per two dissociated ions in solution provides a high concentration of iodine, which is the key to its efficacy as a radiocontrast agent.[1][3]

The primary function of this compound in diagnostic imaging is to enhance the visibility of internal body structures, such as blood vessels and organs, during X-ray-based procedures like computed tomography (CT) and angiography.[2][3] This enhancement is achieved by increasing the attenuation of X-rays in the tissues where the contrast agent is present.[3]

The Fundamental Mechanism of X-ray Attenuation

The mechanism of X-ray attenuation by this compound is fundamentally a physical process rooted in the interaction between X-ray photons and the iodine atoms within the ioxaglate molecule. The high atomic number of iodine (Z=53) makes it a potent absorber of X-ray photons, primarily through the photoelectric effect .

In the diagnostic energy range of medical X-ray imaging (typically 20-150 keV), the photoelectric effect is the dominant interaction for high-Z elements like iodine. This process involves the absorption of an incident X-ray photon by an inner-shell electron of an iodine atom. The photon's energy is completely transferred to the electron, causing its ejection from the atom as a photoelectron. This absorption event prevents the X-ray photon from reaching the detector, thus contributing to the attenuation of the X-ray beam. The probability of photoelectric absorption is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident photon.

A critical aspect of iodine's X-ray attenuation is its K-edge , which is the binding energy of its innermost (K-shell) electrons, approximately 33.2 keV. When the energy of the incident X-ray photons is just above this K-edge, the probability of photoelectric absorption increases dramatically. This sharp increase in attenuation makes iodine particularly effective as a contrast agent when used with X-ray beams that have a significant portion of their energy spectrum around this K-edge.

Physicochemical Properties of this compound

The efficacy and safety of this compound as a contrast agent are influenced by its physicochemical properties. The commercial formulation, Hexabrix, is a solution containing both this compound and ioxaglate sodium.

| Property | Value (for Hexabrix) | Reference |

| Iodine Concentration | 320 mg/mL | [1][3][5] |

| Osmolality | ~600 mOsmol/kg water | [1][3][5] |

| Osmolarity | ~460 mOsmol/L | [1][3][5] |

| Viscosity at 20°C | 15.7 cps | [1][3][5] |

| Viscosity at 37°C | 7.5 cps | [1][3][5] |

| pH | 6.0 - 7.6 | [1][3][5] |

| Molecular Weight (this compound) | 1464.09 g/mol |

Quantitative Data on X-ray Attenuation

The degree of X-ray attenuation is quantified by the mass attenuation coefficient (μ/ρ), which is a measure of how strongly a chemical species absorbs X-ray photons at a specific energy.

Mass Attenuation Coefficient of Iodine

The following table presents the mass attenuation coefficient of pure iodine at various X-ray energies relevant to diagnostic imaging.

| X-ray Energy (keV) | Mass Attenuation Coefficient (cm²/g) |

| 20 | 18.5 |

| 30 | 37.8 |

| 33.2 (K-edge) | 36.3 |

| 40 | 25.1 |

| 50 | 15.3 |

| 60 | 10.1 |

| 80 | 5.23 |

| 100 | 3.32 |

| 150 | 1.63 |

Data sourced from the NIST Standard Reference Database.

CT Attenuation in Hounsfield Units (HU)

In Computed Tomography (CT), X-ray attenuation is measured in Hounsfield Units (HU). The HU scale is a linear transformation of the original linear attenuation coefficient measurement into one in which the radiodensity of distilled water at standard pressure and temperature is defined as 0 HU, while the radiodensity of air is -1000 HU.

The relationship between the concentration of an iodinated contrast agent and the resulting increase in HU is approximately linear. The exact HU value depends on the iodine concentration, the X-ray tube voltage (kVp), and the specific CT scanner and reconstruction algorithm used. Lower kVp settings result in higher HU values for the same iodine concentration due to increased photoelectric absorption at lower photon energies.

The following table provides an illustrative example of the expected CT attenuation for different concentrations of an iodinated contrast agent like Hexabrix at a common clinical kVp setting.

| Iodine Concentration (mg/mL) | Estimated CT Attenuation (HU) at 120 kVp |

| 0 | ~0 (in water) |

| 2 | ~50 |

| 5 | ~125 |

| 10 | ~250 |

| 15 | ~375 |

These are estimated values. The exact HU can vary. The linear relationship between iodine concentration and HU is well-established.

Experimental Protocols for Measuring X-ray Attenuation

The X-ray attenuation properties of iodinated contrast agents like this compound are typically evaluated in vitro using phantoms.

In Vitro Measurement of CT Attenuation using a Phantom

Objective: To determine the relationship between the concentration of this compound and the corresponding CT attenuation in Hounsfield Units (HU) at different X-ray tube voltages (kVp).

Materials:

-

CT scanner

-

Water-equivalent phantom (e.g., a cylindrical acrylic phantom) with multiple wells or inserts.

-

This compound solution (e.g., Hexabrix) of known iodine concentration.

-

Distilled water or saline for dilutions.

-

Calibrated pipettes and volumetric flasks.

Methodology:

-

Preparation of Contrast Agent Dilutions:

-

Prepare a series of dilutions of the this compound solution with distilled water or saline to achieve a range of iodine concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20 mg I/mL).

-

Accurately measure and record the final iodine concentration of each dilution.

-

-

Phantom Preparation:

-

Fill the wells or inserts of the phantom with the prepared dilutions. One well should be filled with the diluent only (0 mg I/mL) to serve as a baseline.

-

Ensure there are no air bubbles in the wells.

-

-

CT Image Acquisition:

-

Place the phantom on the CT scanner table and perform a scout scan to define the scan range.

-

Acquire axial CT scans of the phantom at different clinically relevant X-ray tube voltages (e.g., 80, 100, 120, 140 kVp).

-

Maintain consistent scan parameters (e.g., tube current-time product (mAs), slice thickness, reconstruction kernel) for all acquisitions to ensure comparability.

-

-

Data Analysis:

-

On the reconstructed CT images, draw a region of interest (ROI) within each well containing a contrast agent dilution. The ROI should be placed centrally to avoid edge artifacts.

-

Measure the mean and standard deviation of the HU values within each ROI for all scanned kVp settings.

-

Plot the mean HU value as a function of the iodine concentration for each kVp setting.

-

Perform a linear regression analysis to determine the relationship (slope and intercept) between iodine concentration and HU for each kVp.

-

Visualizations

Chemical Structures

Caption: Chemical structures of Ioxaglic Acid and Meglumine.

Mechanism of Photoelectric Absorption

Caption: Photoelectric absorption of an X-ray photon by an iodine atom.

Experimental Workflow for CT Attenuation Measurement

Caption: Workflow for in vitro measurement of CT attenuation.

Conclusion

The mechanism of X-ray attenuation by this compound in biological tissues is a direct consequence of the high atomic number of its constituent iodine atoms, which leads to efficient photoelectric absorption of X-ray photons. This fundamental physical principle, combined with its favorable physicochemical properties, has established this compound as an effective contrast agent for enhancing the diagnostic quality of X-ray-based medical imaging. The quantitative relationship between iodine concentration and CT attenuation, as measured in Hounsfield Units, is linear and can be precisely characterized through standardized in vitro experimental protocols. This guide provides the foundational knowledge for researchers and professionals working with and developing iodinated contrast media.

References

- 1. Quantifying the effects of iodine contrast media on standardised uptake values of FDG PET/CT images: an anthropomorphic phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of sodium and meglumine ioxaglate (Hexabrix) and Hypaque M60% in contrast-enhanced computed cranial tomographic scanning. A double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Analysis of Ioxaglate Meglumine's Effects on Endothelial Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of ioxaglate meglumine (B1676163), an ionic, low-osmolality iodinated contrast medium, on endothelial cell cultures. The document summarizes key quantitative data on cytotoxicity and apoptosis, details experimental protocols for relevant assays, and explores the potential signaling pathways involved in ioxaglate-induced endothelial cell responses. This guide is intended to be a comprehensive resource for researchers investigating the vascular effects of contrast media.

Introduction

Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in maintaining vascular homeostasis. The administration of iodinated contrast media, such as ioxaglate meglumine, is a common practice in various diagnostic and interventional imaging procedures. However, these agents are not without potential side effects, including endothelial dysfunction. Understanding the direct effects of this compound on endothelial cells at a cellular and molecular level is crucial for assessing its safety profile and for the development of strategies to mitigate potential adverse events. This guide synthesizes available in vitro data to provide a detailed overview of this compound's impact on endothelial cell cultures.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on endothelial cell viability and morphology.

Table 1: Cytotoxicity of this compound on Endothelial Cells

| Cell Type | Assay Method | Ioxaglate Concentration (as mg Iodine/mL) | Exposure Time | Observed Effect | Reference |

| Human Microvascular Endothelial Cells | LDH Release Assay | 150 | 60 minutes | 20% increase in LDH release | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 51Cr-Release Test | Not specified | 24 hours | Dose-dependent increase in cell death | [2] |

Table 2: Morphological Changes Induced by Ioxaglate in Endothelial Cells

| Cell Type | Ioxaglate Concentration (as mg Iodine/mL) | Exposure Time | Observed Morphological Changes | Reference |

| Human Microvascular Endothelial Cells | 100 - 150 | 10, 30, 60 minutes | Concentration- and time-dependent shrinkage and loss of cell tip (affecting 20%-80% of cells) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro effects of this compound on endothelial cells.

Endothelial Cell Culture

-

Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors and 2% to 5% fetal bovine serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is typically changed every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and re-plated at a lower density.

Cytotoxicity Assays

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 1, 4, or 24 hours).

-

Sample Collection: After incubation, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt (INT). LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces INT to a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculation of Cytotoxicity:

-

Maximum LDH release is determined by lysing a set of control cells with a lysis buffer.

-

Spontaneous LDH release is measured from untreated control cells.

-

Percent cytotoxicity is calculated as: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

-

This is a radioactive method to measure cytotoxicity.

-

Cell Labeling: Pre-incubate endothelial cells with Na2(51Cr)O4 to label the cytoplasm.

-

Treatment: Expose the labeled cells to different concentrations of this compound.

-

Sample Collection: After the desired incubation period, collect the culture supernatant.

-

Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation of Cytotoxicity: Compare the 51Cr release in treated cells to the spontaneous release from untreated cells and the maximum release from lysed cells.

Apoptosis Assays

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.

-

Cell Lysis: After treatment with this compound, lyse the endothelial cells to release their contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

-

Measurement: Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent molecule. Measure the fluorescence using a fluorometer.

-

Data Analysis: Express the results as a fold change in caspase-3 activity compared to untreated control cells.

Signaling Pathways and Molecular Mechanisms

While direct studies on the specific signaling pathways activated by this compound in endothelial cells are limited, the observed effects of cytotoxicity and apoptosis suggest the involvement of common stress-response pathways. The following sections describe these pathways and their potential role in mediating the effects of this compound, based on the broader understanding of endothelial cell biology.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a general workflow for investigating the impact of this compound on endothelial cell signaling.

Caption: A general experimental workflow to investigate the effects of this compound on endothelial cell signaling pathways.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The generation of reactive oxygen species (ROS) is a common cellular response to various stressors and can lead to oxidative stress, a condition that damages cellular components and can trigger apoptosis.

-

Potential Mechanism: this compound, due to its chemical properties and hyperosmolality, may induce an increase in intracellular ROS production in endothelial cells.

-

Downstream Effects: Elevated ROS can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), where eNOS produces superoxide (B77818) instead of the protective nitric oxide (NO). This further exacerbates oxidative stress and impairs endothelial function.

The following diagram illustrates the potential pathway of ROS-induced endothelial dysfunction.

References

An In-depth Technical Guide to Ioxaglic Acid: Molecular Structure, Chemical Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid is a low-osmolarity, ionic, dimeric, iodinated radiocontrast agent.[1][2] It is utilized in various diagnostic imaging procedures, such as angiography, to enhance the visibility of internal structures to X-rays. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and analytical methodologies related to ioxaglic acid.

Molecular Structure and Chemical Formula

Ioxaglic acid is a complex organic molecule containing six iodine atoms, which are responsible for its radiopaque properties. The presence of these iodine atoms significantly increases the molecule's ability to attenuate X-rays, thereby producing contrast in medical imaging.

Chemical Name: 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

Chemical Formula: C₂₄H₂₁I₆N₅O₈[3]

Molecular Weight: 1268.88 g/mol [3]

Structural Representation:

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of ioxaglic acid are crucial for its function as a contrast agent. Its low osmolality compared to earlier high-osmolarity agents results in a better safety profile and patient tolerance.[2][4]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁I₆N₅O₈ | [3] |

| Molecular Weight | 1268.88 g/mol | [3] |

| CAS Registry Number | 59017-64-0 | [3] |

| Osmolality (at 37 °C) | 600 mOsm/kg water | [2] |

| Protein Binding | 14% | [2] |

| Distribution Half-life (α-phase) | 12 minutes (range: 4-17 minutes) | [2] |

| Elimination Half-life (β-phase) | 92 minutes (range: 61-140 minutes) | [2] |

| Peak Plasma Concentration | 2.1 mg/mL (1.8-2.8 mg/mL) | [1] |

| Time to Peak Plasma Concentration | 2 minutes (1-3 minutes) | [1] |

| Excretion | Primarily unchanged via kidneys | [2] |

Experimental Protocols

Synthesis of Ioxaglic Acid (General Approach)

Detailed, step-by-step synthesis protocols for ioxaglic acid are proprietary and typically found in patent literature. The general synthetic strategy involves the multi-step modification of a tri-iodinated benzene (B151609) ring core. A plausible, generalized synthetic route based on related compounds described in patents is as follows:

-

Starting Material: The synthesis likely begins with a substituted nitrobenzoic acid derivative.

-

Amidation and Reduction: The carboxylic acid groups are converted to amides, and the nitro group is reduced to an amine.

-

Iodination: The aromatic ring is subjected to iodination to introduce the three iodine atoms. This is a critical step for the compound's radiopaque properties.

-

Acylation and Coupling: The amino group is acylated, and further chemical modifications are made to build the dimeric structure by coupling two substituted tri-iodinated phenyl rings. This involves forming amide linkages.

-

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards.

Note: This is a generalized description and not a detailed experimental protocol. The actual synthesis involves multiple complex steps with specific reagents and reaction conditions.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of ioxaglic acid in pharmaceutical formulations and biological samples. A general HPLC method for the analysis of similar iodinated contrast agents is outlined below.

Objective: To determine the purity and concentration of ioxaglic acid.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

Ioxaglic acid reference standard

Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Approximately 240 nm

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of ioxaglic acid of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the ioxaglic acid formulation or extract the biological sample to a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ioxaglic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

Mechanism of Action of Ioxaglic Acid

The following diagram illustrates the fundamental principle of how ioxaglic acid functions as a contrast agent.

Caption: Mechanism of X-ray contrast enhancement by ioxaglic acid.

Pharmacokinetic Workflow of Ioxaglic Acid

This diagram outlines the key pharmacokinetic processes of ioxaglic acid in the body.

Caption: Pharmacokinetic pathway of ioxaglic acid from administration to excretion.

References

- 1. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ioxaglic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Biodistribution of Ioxaglate Meglumine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of ioxaglate meglumine (B1676163), a low-osmolality, ionic, dimeric iodinated contrast agent, in preclinical models. The information presented herein is intended to support research, scientific investigation, and drug development activities by summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes.

Introduction

Ioxaglate meglumine, a component of the contrast medium Hexabrix, is widely used in diagnostic imaging procedures to enhance the visibility of vascular structures and organs. Understanding its behavior in preclinical models is crucial for predicting its pharmacokinetics, safety profile, and efficacy in humans. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile characterized by a two-compartment model, involving a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[1] Following intravenous administration, it is rapidly distributed into the extracellular fluid.

Key Pharmacokinetic Parameters in a Canine Model:

| Parameter | Value | Reference |

| Model | Bicompartmental | [2] |

| Distribution Phase | Rapid diffusion from plasma into tissue (interstitium) | [2] |

| Elimination Phase | Slow urinary excretion | [2] |

Note: Specific half-life values for the alpha and beta phases in dogs were not available in the searched literature, but the biphasic nature was confirmed.

Biodistribution

The distribution of this compound is primarily confined to the vascular and interstitial spaces. It does not significantly cross the blood-brain barrier in normal tissue. The primary route of excretion is via the kidneys, with biliary excretion playing a more substantial role in species like rats.[1] Studies in pregnant mice have indicated that ioxaglate can cross the placental barrier.[1]

Quantitative Biodistribution Data in a Rat Model

A study in rats using ¹²⁵I-labeled ioxaglate administered at a dose of 500 mgI/kg provides insights into its tissue distribution. While a complete dataset was not available in the reviewed literature, the study involved the analysis of blood and 14 other tissues at time intervals of 0, 15, 40, 120, and 300 seconds post-injection.[3] The key finding was that dilution of the contrast medium did not lead to lower iodine tissue concentrations.[3]

To provide a representative overview of iodinated contrast agent biodistribution, the following table summarizes data for iobitridol (B1672014), another nonionic, low-osmolality contrast medium, in rats, which is expected to have a similar distribution pattern to ioxaglate.

Table 1: Representative Biodistribution of a Low-Osmolality Iodinated Contrast Agent (Iobitridol) in Rats (% Injected Dose per Gram of Tissue - %ID/g)

| Organ | 10 minutes post-injection | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |

| Blood | 1.5 ± 0.3 | 0.2 ± 0.1 | 0.05 ± 0.01 | < 0.01 |

| Kidneys | 15.2 ± 2.5 | 3.1 ± 0.8 | 0.5 ± 0.1 | 0.02 ± 0.01 |

| Liver | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.03 | < 0.01 |

| Spleen | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.04 ± 0.01 | < 0.01 |

| Lungs | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.02 | < 0.01 |

| Heart | 1.0 ± 0.2 | 0.2 ± 0.05 | 0.05 ± 0.01 | < 0.01 |

| Muscle | 0.4 ± 0.1 | 0.1 ± 0.03 | < 0.01 | < 0.01 |

| Brain | < 0.01 | < 0.01 | < 0.01 | < 0.01 |

| Skin | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.05 ± 0.01 |

Source: Adapted from a study on the whole-body quantitative autoradiographic biodistribution of iobitridol in rats.[4] It is important to note that this data is for iobitridol and serves as a representative example due to the lack of a complete dataset for this compound.

Experimental Protocols

The following sections detail generalized methodologies for conducting pharmacokinetic and biodistribution studies of iodinated contrast agents like this compound in preclinical models.

Animal Models

Commonly used preclinical models for pharmacokinetic and biodistribution studies of contrast agents include rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle).[2][3] The choice of model depends on the specific research question and desired translational relevance.

Administration of this compound

For intravenous administration in rats, the lateral tail vein is a common injection site.[5] In dogs, the cephalic or saphenous veins are typically used. Anesthesia, such as with ether or a ketamine/xylazine cocktail, is often employed to immobilize the animal during administration and imaging procedures.[6]

Biodistribution Study Protocol

A typical biodistribution study involves the intravenous injection of radiolabeled this compound (e.g., with ¹²⁵I or ¹³¹I).[3]

Workflow for a Preclinical Biodistribution Study:

Detailed Steps:

-

Animal Preparation: Healthy animals of a specific strain, sex, and weight range are used.[5] They are typically housed in a controlled environment.

-

Dose Administration: A precise volume of the radiolabeled this compound solution is injected intravenously.[5]

-

Sample Collection: At designated time points post-injection, animals are euthanized. Blood is collected via cardiac puncture. Organs of interest (e.g., kidneys, liver, spleen, lungs, heart, brain, muscle, skin) are dissected, rinsed, blotted dry, and weighed.[5][6]

-

Radioactivity Measurement: The radioactivity in each tissue sample and in an aliquot of the injected dose is measured using a gamma counter.[6]

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Quantification Methodology

The concentration of ioxaglate in biological samples can be determined by measuring the radioactivity of the incorporated radionuclide (e.g., ¹²⁵I).[3] High-performance liquid chromatography (HPLC) can also be used for the quantification of non-radiolabeled ioxaglate.

Excretion Pathway

The primary route of excretion for this compound is through the kidneys, with the compound being eliminated largely unchanged in the urine.[1] In rats, biliary excretion accounts for a significant portion (up to 30%) of elimination.[1] This alternative excretory pathway becomes more prominent in cases of renal impairment.

Logical Flow of this compound Excretion:

Conclusion

This compound is a well-characterized contrast agent with a predictable pharmacokinetic and biodistribution profile in preclinical models. Its rapid distribution to the extracellular fluid and subsequent renal excretion make it an effective tool for diagnostic imaging. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals involved in the development and application of iodinated contrast media. Further studies providing more detailed, quantitative biodistribution data across a wider range of preclinical models would be beneficial for refining pharmacokinetic models and enhancing the translational value of preclinical research.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does dilution of contrast media affect contrast enhancement? An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole body quantitative autoradiographic study of the biodistribution of iobitridol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Understanding the Osmolality of Ioxaglate Meglumine Solutions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the osmolality of ioxaglate meglumine (B1676163) solutions, a critical parameter for researchers and drug development professionals working with this low-osmolality iodinated contrast medium. Understanding and accurately measuring the osmolality of these solutions is paramount for ensuring the validity of experimental results and for predicting in vivo physiological responses. This document outlines the core principles of osmolality, presents available data on ioxaglate meglumine solutions, details experimental protocols for measurement, and illustrates relevant concepts through diagrams.

Core Concepts: Osmolality and Its Significance

Osmolality is a measure of the solute concentration in a solution, expressed as osmoles of solute per kilogram of solvent (Osm/kg). In the context of iodinated contrast media like this compound, osmolality is a key physicochemical property that influences a range of biological effects, including patient comfort during administration and the potential for adverse reactions. Ioxaglate is an ionic, low-osmolality contrast agent, meaning it has a lower concentration of osmotically active particles compared to high-osmolality contrast media at equivalent iodine concentrations. This characteristic is associated with a reduced incidence of pain, heat sensation, and other osmolality-related adverse effects.

Quantitative Data on this compound Solutions

The most common commercially available formulation of this compound is in combination with ioxaglate sodium, under the trade name Hexabrix®. The osmolality of these solutions is dependent on their concentration. Below is a summary of the available quantitative data.

| Solution (Trade Name) | Iodine Concentration (mg I/mL) | This compound Concentration (mg/mL) | Ioxaglate Sodium Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) |

| Hexabrix® 320 | 320 | 393 | 196 | ~600[1][2] |

| Hexabrix® 200 | 200 | 246 | 123 | 356 |

| Hexabrix® 320 (1:1 Dilution) | 160 | ~196.5 | ~98 | Isotonic (~290) |

| Hexabrix® 320 (20% w/v I Dilution) | 200 | ~245.6 | ~122.5 | Not specified |

Note: The 1:1 dilution of Hexabrix® 320 with Sterile Water for Injection is described as isotonic. The 20% w/v iodine dilution is prepared by diluting each milliliter of Hexabrix® 320 with 0.6 milliliters of a selected diluent (e.g., normal saline, 5% Dextrose in water, or Water for Injection)[1]. The exact osmolality of this dilution will depend on the osmolality of the diluent used.

Experimental Protocols for Osmolality Measurement

The accurate determination of the osmolality of this compound solutions is crucial for research and quality control. The two most common methods for measuring osmolality are freezing point depression osmometry and vapor pressure osmometry. Due to the viscous nature of concentrated contrast media solutions, freezing point osmometry is often the preferred method as it can be less affected by high viscosity compared to vapor pressure osmometry.

Detailed Methodology: Freezing Point Depression Osmometry

This protocol provides a general procedure for measuring the osmolality of this compound solutions using a freezing point depression osmometer. Researchers should always refer to the specific operating manual of their instrument.

I. Principle:

The freezing point of a solvent is depressed in proportion to the concentration of dissolved solutes. A freezing point osmometer measures this depression to determine the osmolality of the solution.

II. Materials and Equipment:

-

Freezing point osmometer

-

This compound solution (sample)

-

Osmolality standards (e.g., 100, 500, 1000 mOsm/kg)

-

Deionized water (for cleaning)

-

Sample tubes compatible with the osmometer

-

Pipettes for accurate sample handling

III. Experimental Procedure:

-

Instrument Calibration:

-

Turn on the osmometer and allow it to stabilize according to the manufacturer's instructions.

-

Perform a two- or three-point calibration using standard solutions that bracket the expected osmolality of the this compound sample. For Hexabrix® 320, standards of 500 mOsm/kg and 700 mOsm/kg would be appropriate.

-

Follow the instrument's prompts to measure each standard and confirm that the readings are within the acceptable range specified by the manufacturer.

-

-

Sample Preparation:

-

Ensure the this compound solution is at room temperature and well-mixed.

-

If preparing dilutions, use a calibrated pipette to accurately mix the this compound solution with the desired diluent (e.g., sterile water, saline). Record the dilution factor.

-

-

Sample Measurement:

-

Pipette the required volume of the this compound sample into a clean sample tube. The sample volume is typically small (microliters), so precise pipetting is essential.

-

Place the sample tube into the osmometer's measurement chamber.

-

Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion released will bring the sample to its freezing point, which is measured by a thermistor.

-

The instrument will automatically convert the freezing point depression to an osmolality value and display the result.

-

-

Data Recording and Analysis:

-

Record the osmolality reading.

-

For viscous samples, it is advisable to perform multiple readings for each sample to ensure reproducibility.

-

If a diluted sample was measured, multiply the result by the dilution factor to obtain the osmolality of the original solution.

-

-

Cleaning:

-

Clean the instrument's probe and sample holder with deionized water between each measurement to prevent cross-contamination, following the manufacturer's guidelines.

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Caption: Experimental workflow for determining the osmolality of this compound solutions.

Signaling Pathways

Hypertonic solutions, such as concentrated this compound, can induce cellular stress by drawing water out of cells, leading to cell shrinkage and the activation of various signaling pathways. While specific pathways for this compound have not been extensively detailed, the general cellular response to hyperosmotic stress is well-characterized and is likely relevant.

Caption: Generalized signaling pathways activated by hyperosmotic stress.

This technical guide provides a foundational understanding of the osmolality of this compound solutions for research purposes. By utilizing the provided data, adhering to the detailed experimental protocols, and understanding the potential cellular responses, researchers can ensure the accuracy and relevance of their work in the fields of drug development and biomedical research.

References

The Balancing Act: Unpacking the Roles of Meglumine and Sodium Salts in Ioxaglate Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ioxaglate, a low-osmolar ionic radiographic contrast medium, has long been a subject of interest in diagnostic imaging. Its formulation as a balanced salt solution of meglumine (B1676163) and sodium ioxaglate is critical to its physicochemical properties and clinical performance. This technical guide delves into the core roles of meglumine and sodium salts in ioxaglate formulations, providing a comprehensive overview of their impact on key parameters, detailed experimental methodologies for their evaluation, and an exploration of the underlying cellular and signaling pathways.

The Pivotal Influence of Meglumine and Sodium on Physicochemical Properties

The ratio of meglumine to sodium salts in ioxaglate formulations, such as the well-known Hexabrix, is not arbitrary. It is a carefully calibrated balance designed to optimize viscosity, osmolality, and iodine concentration, all of which are critical for both diagnostic efficacy and patient tolerance.

Viscosity: A Double-Edged Sword

Viscosity, a measure of a fluid's resistance to flow, is a crucial factor in the administration of contrast media. Lower viscosity allows for easier injection and faster delivery, particularly through small-caliber catheters. However, excessively low viscosity can lead to rapid dilution in the bloodstream, potentially compromising image quality.

The combination of the larger meglumine cation and the smaller sodium cation allows for a formulation that achieves a desirable viscosity profile. The presence of meglumine tends to increase viscosity more than sodium at equivalent iodine concentrations. Therefore, by adjusting the meglumine-to-sodium ratio, manufacturers can fine-tune the viscosity to meet the specific requirements of different imaging procedures. For instance, Hexabrix 320, with a higher concentration of ioxaglate salts, exhibits a higher viscosity than Hexabrix 200.

Osmolality: Minimizing Physiological Disruption

Osmolality, the concentration of solute particles in a solution, is a primary determinant of the physiological effects of contrast media. High-osmolality contrast media (HOCM) can cause a significant shift of fluid from the extravascular to the intravascular space, leading to hemodynamic changes and patient discomfort. Ioxaglate is classified as a low-osmolality contrast medium (LOCM), a key advantage that reduces the incidence of adverse effects.

The dimeric structure of ioxaglic acid, providing six iodine atoms for every two dissociated ions, inherently contributes to its lower osmolality compared to monomeric ionic agents. The choice of cations—meglumine and sodium—further modulates this property. While both contribute to the overall osmolality, the use of the larger, less osmotically active meglumine cation helps to maintain a lower osmolality than a purely sodium-based formulation at the same iodine concentration. The osmolality of Hexabrix 320 is approximately 600 mOsm/kg, significantly lower than that of HOCM.[1][2]

Data Presentation: Physicochemical Properties of Ioxaglate Formulations

The following tables summarize the key quantitative data for two common ioxaglate formulations, Hexabrix 320 and Hexabrix 200.

| Property | Hexabrix 320 | Hexabrix 200 | Source |

| Composition | |||

| Ioxaglate Meglumine | 393 mg/mL | 246 mg/mL | |

| Ioxaglate Sodium | 196 mg/mL | 123 mg/mL | |

| Iodine Concentration | 320 mg/mL | 200 mg/mL | |

| Sodium Concentration | 3.48 mg/mL (0.15 mEq/mL) | 2.2 mg/mL (0.095 mEq/mL) | [1] |

| Physicochemical Properties | |||

| Osmolality (mOsm/kg water) | ~600 | 356 | [1] |

| Viscosity (cps) at 25°C | 14.7 | 3.5 | |

| Viscosity (cps) at 37°C | 8.9 (or 7.5) | 2.5 | [1] |

| pH | 6.0 - 7.6 | 6.0 - 7.6 | [1] |

Experimental Protocols for Core Evaluation

To ensure the reproducibility and comparability of data in the development and assessment of ioxaglate formulations, standardized experimental protocols are essential. This section outlines detailed methodologies for key experiments.

Viscosity Measurement using a Rotational Viscometer

Objective: To determine the dynamic viscosity of ioxaglate formulations at different temperatures.

Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle and guard leg, calibrated thermometer.

Procedure:

-

Instrument Setup and Calibration:

-

Level the viscometer using the built-in leveling bubble.

-

Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For ioxaglate solutions, a low-viscosity spindle is typically used.

-

Calibrate the instrument using a certified viscosity standard of known viscosity at the test temperature.

-

-

Sample Preparation and Temperature Control:

-

Place a sufficient volume of the ioxaglate formulation into a clean, dry sample container.

-

Immerse the sample container in the temperature-controlled water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the sample to equilibrate to the target temperature for at least 30 minutes. Verify the temperature with a calibrated thermometer.

-

-

Measurement:

-

Attach the selected spindle to the viscometer and lower it into the center of the sample until the fluid level reaches the immersion mark on the spindle shaft.

-

Attach the guard leg to protect the spindle.

-

Start the viscometer motor at the pre-selected speed.

-

Allow the reading to stabilize, which may take several minutes.

-

Record the viscosity reading in centipoise (cps) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for optimal accuracy.

-

Repeat the measurement at least three times and calculate the average viscosity.

-

-

Cleaning:

-

Thoroughly clean the spindle and sample container with appropriate solvents (e.g., deionized water) and dry them completely before the next measurement.

-

Osmolality Determination by Freezing Point Depression

Objective: To measure the osmolality of ioxaglate formulations.

Apparatus: Freezing point osmometer, calibration standards (e.g., 100 and 500 mOsm/kg), and control solutions.

Procedure:

-

Instrument Calibration:

-

Calibrate the osmometer daily using at least two calibration standards that bracket the expected osmolality of the samples.

-

Run a control solution to verify the calibration.

-

-

Sample Preparation:

-

Ensure the ioxaglate formulation is at room temperature.

-

Pipette the required volume of the sample (typically a few microliters) into a clean sample tube.

-

-

Measurement:

-

Place the sample tube into the osmometer's measurement chamber.

-

Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion raises the temperature to the freezing point, which is detected by a thermistor.

-

The instrument calculates the osmolality based on the freezing point depression and displays the result in mOsm/kg.

-

Perform measurements in triplicate and calculate the average osmolality.

-

In Vivo Assessment of Hemodynamic Effects in an Animal Model (Rat)

Objective: To evaluate the acute hemodynamic changes following intravenous administration of ioxaglate formulations.

Apparatus: Anesthetized rat model (e.g., Sprague-Dawley), pressure transducer, data acquisition system, infusion pump, and vital signs monitor.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).

-

Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.

-

Connect the arterial cannula to a pressure transducer linked to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.

-

-

Baseline Measurement:

-

Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 15-20 minutes.

-

-

Contrast Medium Administration:

-

Administer a bolus of the ioxaglate formulation intravenously via the jugular vein cannula using an infusion pump at a controlled rate. The dose should be equivalent to a clinical dose on a body weight basis.

-

-

Post-Injection Monitoring:

-

Continuously record hemodynamic parameters for a specified period post-injection (e.g., 30-60 minutes).

-

Observe the animal for any signs of distress.

-

-

Data Analysis:

-

Analyze the recorded data to determine the magnitude and duration of changes in blood pressure and heart rate compared to baseline values.

-

Signaling Pathways and Cellular Effects

The individual components of ioxaglate formulations, meglumine and sodium, are not merely inert counter-ions. They can interact with cellular machinery and influence signaling pathways, which may contribute to both the efficacy and the adverse effect profile of the contrast medium.

The Role of Sodium in Endothelial Cell Signaling

Sodium ions are fundamental to numerous physiological processes, including the maintenance of membrane potential and the transport of molecules across cell membranes.[3] In the context of contrast media administration, the local concentration of sodium in the vasculature can transiently increase. Elevated extracellular sodium has been shown to stimulate inflammatory signaling in endothelial cells.[1] This can lead to the upregulation of adhesion molecules such as VCAM-1 and E-selectin, and the chemoattractant MCP-1, which are involved in leukocyte adhesion and transmigration, key events in inflammation and atherosclerosis.[1] While the transient nature of the sodium increase during a radiographic procedure may not induce chronic effects, it could contribute to acute endothelial activation and inflammatory responses, particularly in susceptible individuals.

Sodium Ion Signaling in Endothelial Cells.

Meglumine's Potential Cellular Interactions

Meglumine, or N-methyl-D-glucamine, is an amino sugar derived from sorbitol. While primarily used as an excipient to increase the solubility and stability of drugs, emerging research suggests it may not be biologically inert. Studies have shown that meglumine can have protective effects in models of metabolic syndrome and type II diabetes.[4][5] One identified mechanism is the stimulation of the SNF-related kinase (SNARK), also known as NUAK2. SNARK is involved in regulating glucose uptake in muscle cells and has been linked to cellular stress responses.

While the direct relevance of SNARK activation to the acute administration of ioxaglate is still under investigation, it raises the possibility that meglumine could modulate cellular metabolism and stress responses in the tissues it perfuses. Further research is needed to elucidate the specific signaling pathways affected by meglumine in the context of radiographic contrast media and its potential implications for patient outcomes.

Potential Cellular Effects of Meglumine.

Experimental Workflow for In Vitro Endothelial Cell Function Assessment

Objective: To evaluate the impact of ioxaglate formulations and their individual components on endothelial cell viability and function.

Apparatus: Cultured human umbilical vein endothelial cells (HUVECs), cell culture reagents, 24-well plates, lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit, and cell viability assay kit (e.g., MTT or WST-1).

Procedure:

-

Cell Culture:

-

Culture HUVECs in appropriate growth medium until they reach confluence in 24-well plates.

-

-

Treatment:

-

Prepare solutions of this compound/sodium, this compound alone, and ioxaglate sodium alone at various concentrations in cell culture medium.

-

Remove the growth medium from the cells and replace it with the treatment solutions. Include a control group with fresh medium only.

-

Incubate the cells for different time points (e.g., 1, 4, and 24 hours).

-

-

LDH Cytotoxicity Assay (to measure membrane damage):

-

At each time point, collect the cell culture supernatant.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Measure the LDH activity in the supernatant and the cell lysate according to the manufacturer's instructions using a microplate reader.

-

Calculate the percentage of cytotoxicity.

-

-

Cell Viability Assay (to measure metabolic activity):

-

At each time point, add the MTT or WST-1 reagent to the wells and incubate as per the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

-

-

Data Analysis:

-

Compare the cytotoxicity and cell viability across the different treatment groups and time points to assess the impact of the ioxaglate salts.

-

Workflow for Endothelial Cell Function Assessment.

Conclusion